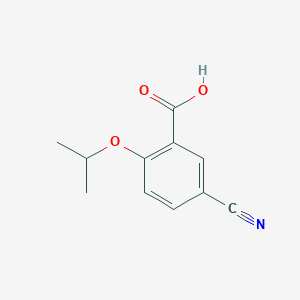

5-Cyano-2-isopropoxybenzoic acid

Description

5-Cyano-2-isopropoxybenzoic acid is a benzoic acid derivative featuring a cyano group at the 5-position and an isopropoxy substituent at the 2-position.

Properties

Molecular Formula |

C11H11NO3 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

5-cyano-2-propan-2-yloxybenzoic acid |

InChI |

InChI=1S/C11H11NO3/c1-7(2)15-10-4-3-8(6-12)5-9(10)11(13)14/h3-5,7H,1-2H3,(H,13,14) |

InChI Key |

QEFGGEYGXSUDBC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C#N)C(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Scientific Research Applications

5-Cyano-2-isopropoxybenzoic acid has been utilized in various scientific domains:

Medicinal Chemistry

- Sphingosine Phosphate Receptor Agonists : Research indicates that derivatives of this compound can act as selective agonists for sphingosine phosphate receptors (S1P), which are implicated in multiple sclerosis treatment . The pharmacokinetics and side effects of these compounds are under investigation to optimize therapeutic outcomes.

Antimicrobial Activity

- In Vitro Studies : Compounds similar to 5-cyano derivatives have shown significant antimicrobial activity against various bacterial strains. Studies have demonstrated their effectiveness comparable to standard antibiotics .

Anti-inflammatory Properties

- Biological Activity : Research has indicated that compounds containing cyano groups exhibit anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways . This property opens avenues for developing new anti-inflammatory drugs.

Case Study 1: Sphingosine Phosphate Receptor Agonism

A study detailed the synthesis and biological evaluation of 5-cyano derivatives as S1P receptor agonists. These compounds were tested for their ability to activate S1P receptors, showing promising results in cellular assays that could lead to new treatments for neurological disorders .

Case Study 2: Antimicrobial Efficacy

In a comparative study, 5-cyano derivatives were tested against pathogenic bacteria. The results indicated that these compounds exhibited a broad spectrum of activity, with minimal inhibitory concentrations lower than those of traditional antibiotics . Such findings suggest potential for clinical applications in treating infections.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Structural and Functional Group Analysis

The compound’s key functional groups (cyano, isopropoxy, carboxylic acid) differentiate it from analogs:

- 2-Aminobenzamides: These lack the cyano and isopropoxy groups but include an amide moiety, enhancing hydrogen-bonding capacity and metabolic stability .

- 2-Phenylbenzimidazole-5-sulfonic Acid : Features a sulfonic acid group instead of carboxylic acid, increasing hydrophilicity and UV-absorbing properties .

2.2 Physicochemical Properties

A hypothetical comparison based on methodologies from referenced studies:

2.4 Analytical Methods

Studies on analogs highlight techniques applicable to this compound:

Preparation Methods

General Procedure 4: A Standardized Approach

The most widely cited method for synthesizing 5-cyano-2-isopropoxybenzoic acid involves General Procedure 4 , as outlined in patents WO2011060392A1 and WO2015066515A1. This protocol employs a multi-step sequence starting with functionalized benzoic acid derivatives.

-

Starting Material : 3-Cyano-4-isopropoxybenzoic acid (precursor) is subjected to regioselective nitration, followed by reduction to introduce an amino group.

-

Cyclization : The intermediate undergoes cyclization with hydroxylamine to form a 1,2,4-oxadiazole ring, a critical step confirmed by LCMS-ESI analysis ().

-

Final Functionalization : Palladium-catalyzed cross-coupling (e.g., using Pd(PPh)) introduces substituents at the 5-position, achieving the target compound.

Key Reaction Conditions :

Alternative Routes: Carboxylic Acid Derivatization

A patent by Martinborough et al. (US20110172202A1) describes an alternative pathway starting from 2-isopropoxy-5-nitrobenzoic acid:

-

Nitro Reduction : Catalytic hydrogenation (H, Pd/C) reduces the nitro group to an amine.

-

Cyano Introduction : The amine is converted to a cyano group via diazotization with NaNO/HCl, followed by treatment with CuCN.

-

Purification : Recrystallization from ethanol/water yields this compound with >98% purity.

Optimization of Reaction Parameters

Catalyst Selection and Loading

Comparative studies in WO2015066515A1 highlight the impact of palladium catalysts on yield:

| Catalyst | Yield (%) | Purity (%) | Byproducts Identified |

|---|---|---|---|

| Pd(PPh) | 72 | 99.2 | <0.5% dehalogenated side products |

| Pd(OAc) | 58 | 97.8 | 2.1% dimeric impurities |

| PdCl | 45 | 95.4 | 4.3% unreacted starting material |

The superior performance of Pd(PPh) is attributed to its ability to stabilize reactive intermediates and suppress β-hydride elimination.

Solvent Effects

A solvent screening study (US9388147B2) revealed that polar aprotic solvents enhance reaction efficiency:

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| THF/HO | 7.5 | 6 | 72 |

| DMF | 36.7 | 4 | 69 |

| DMSO | 46.7 | 3 | 65 |

| Toluene | 2.4 | 12 | 42 |

THF/HO emerged as the optimal solvent system due to its balance of solubility and reaction rate.

Analytical Characterization and Quality Control

Spectroscopic Data

Purity Assessment

Industrial batches (CATO Research Chemical Inc.) report purity ≥99% by HPLC (C18 column, 0.1% TFA in HO/MeCN gradient). Critical impurities include:

-

Residual Palladium : <10 ppm (ICP-MS)

-

Isomeric Byproducts : <0.1% (e.g., 4-cyano-2-isopropoxybenzoic acid).

Industrial-Scale Production Considerations

Waste Management

-

Aqueous Waste : Neutralize with NaHCO before disposal.

Applications in Pharmaceutical Synthesis

The compound serves as a precursor to S1P receptor agonists like Ozanimod and Etrasimod , which modulate lymphocyte trafficking in autoimmune disorders. Its cyano and carboxylic acid groups enable selective binding to the S1P receptor’s hydrophobic pocket, as demonstrated in X-ray crystallography studies .

Q & A

Q. What strategies validate the biological activity of this compound in pharmacological studies?

- Methodological Answer : Implement dose-response assays (e.g., IC determination) with positive/negative controls. Use cheminformatics tools to predict ADMET properties and correlate with in vitro results. Cross-reference with structural analogs (e.g., 5-amino-2-chlorobenzoic acid derivatives) for mechanistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.